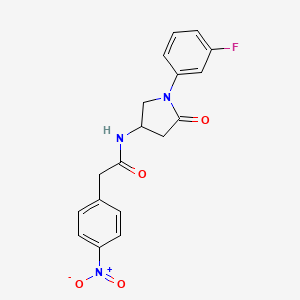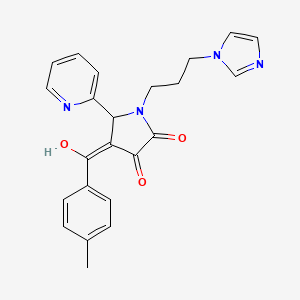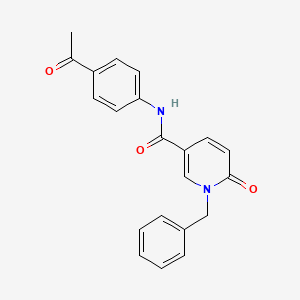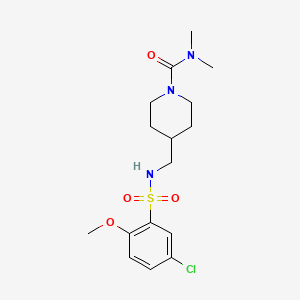
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is a chemical entity that appears to be a derivative of pyrrolidine with specific substitutions at various positions. The structure suggests the presence of a pyrrolidinone core, a fluorophenyl group, and a nitrophenyl group linked through an acetamide moiety. This compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related chemical structures and reactions described in the research.
Synthesis Analysis
The synthesis of related compounds involves several steps, including the formation of pyrrolidinone derivatives and subsequent functionalization. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and decarboxylation to afford the desired alkanoates, which are then amidified . Similarly, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers involves an asymmetric Michael addition, chromatographic separation, reductive cyclisation, and attachment of the acetamide group . These methods could potentially be adapted for the synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit significant interactions due to the presence of the nitro group, which can engage in electron-withdrawing effects, and the fluorophenyl group, which can influence the electronic distribution within the molecule. The pyrrolidinone core is a common feature in bioactive molecules and can impact the compound's conformation and reactivity .
Chemical Reactions Analysis
The reactivity of similar compounds includes their ability to undergo various chemical reactions. For example, N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], can act as electrophilic fluorinating agents, suggesting that the fluorophenyl group in the compound of interest may also influence its reactivity towards nucleophilic species . Additionally, nitrophenyl derivatives, like those found in pyrrole 2,5-diamides, can exhibit anion binding and signal deprotonation through a colour change, indicating that the nitrophenyl group in the compound could confer similar properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide would be influenced by its functional groups. The presence of the nitro group could affect its acidity and ability to form hydrogen bonds, while the fluorophenyl group could impact its lipophilicity and electronic properties. The pyrrolidinone ring is known to contribute to the stability and solubility of the molecule . These properties are crucial for the biological activity and could be explored further through experimental studies.
Applications De Recherche Scientifique
Photoreactions in Different Solvents
Studies on related compounds like flutamide reveal their different photoreactions in solvents such as acetonitrile and 2-propanol, indicating their potential use in studying photodegradation processes and designing drugs with improved stability under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Organic Non-linear Optical Materials
Compounds with similar nitrophenyl components, such as N-(3-nitrophenyl)acetamide, are recognized for their utility as organic non-linear optical materials, which could be harnessed in the development of advanced materials for optical computing and telecommunications (Mahalakshmi, Upadhyaya, & Row, 2002).
Anticancer and Antimicrobial Activity
Synthetic derivatives of 5-oxopyrrolidine have shown significant anticancer and antimicrobial activities, suggesting that compounds with a similar 5-oxopyrrolidin-3-yl structure could be explored for their efficacy against cancer cells and multidrug-resistant pathogens (Kairytė et al., 2022).
Fluorescent Probes for Biological Imaging
Fluorescent probes derived from similar structural frameworks demonstrate moderate to high binding affinity to target proteins such as the 18-kDa translocator protein (TSPO), making them potential tools for visualizing specific proteins in living cells and investigating diseases at the molecular level (Wongso et al., 2021).
Green Synthesis Approaches
Research into green synthesis methods for related compounds, like N-(3-amino-4-methoxyphenyl)acetamide, highlights the importance of developing environmentally friendly synthetic routes for pharmaceutical intermediates, which could apply to the synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide as well (Zhang, 2008).
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-13-2-1-3-16(9-13)21-11-14(10-18(21)24)20-17(23)8-12-4-6-15(7-5-12)22(25)26/h1-7,9,14H,8,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTAWWPXGWNBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)


![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)